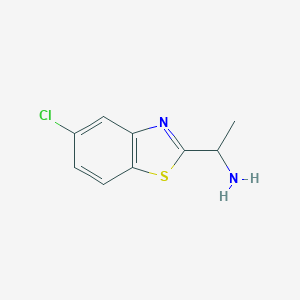

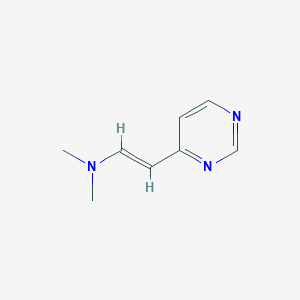

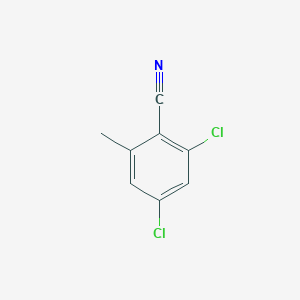

![molecular formula C20H22N2O2 B067471 ベンジルスピロ[インドリン-3,4'-ピペリジン]-1'-カルボキシレート CAS No. 167484-18-6](/img/structure/B67471.png)

ベンジルスピロ[インドリン-3,4'-ピペリジン]-1'-カルボキシレート

説明

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (BSIPC) is a synthetic compound with a wide range of applications in the fields of biochemistry, physiology, and drug discovery. It is an organic compound consisting of a benzyl group attached to a spiro[indoline-3,4'-piperidine]-1'-carboxylate moiety. BSIPC has been extensively studied for its potential to modulate receptor activity, act as an agonist or antagonist, and even act as an enzyme inhibitor.

科学的研究の応用

有機合成

この化合物は、有機合成の分野で重要な役割を果たしています . これは、Ag(i)/PPh3 触媒によるジアステレオ選択的合成において、トリプタミン-イナミドの環化異性化を介してスピロ[インドリン-3,4'-ピペリジン]誘導体を合成するために使用されます . このプロセスにより、ラセミ体およびジアステレオ選択的な方法でスピロ[インドリン-3,4'-ピペリジン]骨格にアクセスできます .

創薬

スピロ[インドリン-3,4'-ピペリジン]誘導体は、この化合物も含め、創薬プロセスにおいて重要です . これらは、癌細胞、微生物、および人体のさまざまな種類の疾患に影響を与える生物活性を持ちます . それらの固有の三次元構造と3つの次元ですべての機能を投影する能力は、それらを生物学的標的にしています .

蛍光センサー

この化合物は、選択的なHg (II) 蛍光センサーとして使用されてきました . この生成物の蛍光応答は、398 nmに位置する最大値で強い蛍光発光を示しました .

グリーンケミストリー

この化合物は、グリーンケミストリー手順の開発に関与しています . 効率的な合成経路は、グリーンケミストリー標準の多くの中心にあり、グリーンケミストリーの最も重要な要素として、さまざまな溶媒の代わりにH2Oを使用しています

作用機序

Target of Action

Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate, also known as 1’-(benzyloxycarbonyl)spiro(indoline-3,4’-piperidine), is a spiro-heterocyclic compound . These compounds have been shown to have bioactivity against cancer cells, microbes, and various diseases . They are known to interact with 3D proteins due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Mode of Action

Spiro[indoline-3,4’-piperidine] compounds are known to interact with their targets through non-covalent effects . These interactions stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Biochemical Pathways

Spiro[indoline-3,4’-piperidine] compounds are known to be involved in a variety of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spiro[indoline-3,4’-piperidine] compounds are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction efficiency and chemoselectivity of spiro[indoline-3,4’-piperidine] compounds can be remarkably improved when water is used as the sole solvent . This suggests that the compound’s action can be influenced by the solvent environment.

特性

IUPAC Name |

benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUPGFXGJQIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151979 | |

| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167484-18-6 | |

| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

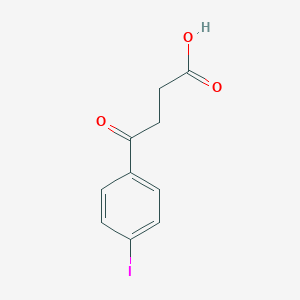

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)